Pyralene

Description

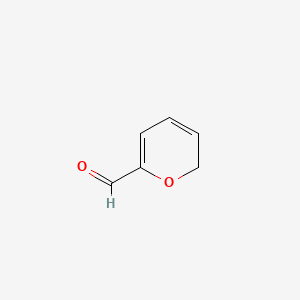

Structure

3D Structure

Properties

CAS No. |

62251-11-0 |

|---|---|

Molecular Formula |

C6H6O2 |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

2H-pyran-6-carbaldehyde |

InChI |

InChI=1S/C6H6O2/c7-5-6-3-1-2-4-8-6/h1-3,5H,4H2 |

InChI Key |

DHQLWKZANUWLGP-UHFFFAOYSA-N |

SMILES |

C1C=CC=C(O1)C=O |

Canonical SMILES |

C1C=CC=C(O1)C=O |

Other CAS No. |

62251-11-0 |

Synonyms |

pyralene pyralene 1500 pyralene 3010 |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Identity of Pyralene: A Technical Guide to its Chemical Structures and Congeners

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The term "Pyralene" presents a notable ambiguity in chemical literature, referring to two distinct classes of compounds. Primarily, and in a commercial context, particularly in Europe, this compound is a trade name for Polychlorinated Biphenyls (PCBs), a class of synthetic organic chemicals that were widely used as dielectric and coolant fluids in electrical transformers.[1][2] A second, less common definition in chemical databases identifies this compound as the specific molecule 2H-pyran-6-carbaldehyde.[3] This guide will provide a comprehensive overview of both interpretations, with a primary focus on the more complex and environmentally significant PCB-based Pyralenes and their congeners.

Part 1: this compound as Polychlorinated Biphenyls (PCBs)

This compound, in its most common industrial sense, refers to mixtures of polychlorinated biphenyls. PCBs are a family of 209 individual chemical compounds, known as congeners, formed by the chlorination of biphenyl.[4][5] The general chemical structure consists of two benzene rings joined by a single carbon-carbon bond, with chlorine atoms replacing hydrogen atoms at any or all of the remaining 10 carbon atoms.

The number and position of chlorine atoms on the biphenyl structure determine the specific congener and its physical and chemical properties. Commercial PCB products, such as those sold under the trade names Aroclor, Phenoclor, and this compound, were not single congeners but rather complex mixtures of dozens of different congeners.[4][6]

Chemical Structure and Congeners of PCBs

The core structure of PCBs is the biphenyl molecule. The 209 possible congeners arise from the different possible substitution patterns of chlorine atoms on the biphenyl rings. The carbon atoms on the biphenyl rings are numbered 1 through 6 on one ring and 1' through 6' on the other.

Diagram of PCB Core Structure and Numbering Convention

Caption: General chemical structure of the biphenyl molecule with the IUPAC numbering system for carbon atoms.

The toxicity and biological activity of PCB congeners are highly dependent on their structure, particularly the substitution pattern at the ortho positions (carbons 2, 2', 6, and 6'). Congeners with no ortho chlorine substitutions can adopt a planar or "dioxin-like" conformation, allowing them to bind to the Aryl Hydrocarbon Receptor (AhR) and exert significant toxicity.[7][8]

Quantitative Data on PCB Mixtures

Commercial PCB products were sold as mixtures with varying degrees of chlorination. The composition of these mixtures is often characterized by the weight percentage of chlorine. For example, Aroclor 1254 contains approximately 54% chlorine by weight.[9]

Table 1: Chemical Identity and Properties of Selected Aroclor Mixtures [5][10]

| Characteristic | Aroclor 1016 | Aroclor 1242 | Aroclor 1254 | Aroclor 1260 |

| CAS Registry Number | 12674-11-2 | 53469-21-9 | 11097-69-1 | 11096-82-5 |

| Average Chlorine Content (%) | 41.5 | 42 | 54 | 60 |

| Average Molecular Formula | C12H6.8Cl3.2 | C12H6.9Cl3.1 | C12H5.1Cl4.9 | C12H3.8Cl6.2 |

| Physical State | Oily Liquid | Oily Liquid | Viscous Liquid | Sticky Resin |

| Solubility in Water (mg/L) | 0.24 - 0.42 | 0.045 - 0.2 | 0.0027 - 0.012 | 0.00027 - 0.0008 |

| Vapor Pressure (mmHg at 25°C) | 4.0 x 10⁻⁴ | 6.6 x 10⁻⁴ | 7.7 x 10⁻⁵ | 4.9 x 10⁻⁵ |

Table 2: Physicochemical Properties of Selected PCB Congeners [11][12][13]

| Congener (IUPAC No.) | Molecular Formula | Molecular Weight ( g/mol ) | Log Kow (Octanol-Water Partition Coefficient) | Water Solubility (µg/L) | Vapor Pressure (Pa at 25°C) |

| 3,3'-Dichlorobiphenyl (11) | C12H8Cl2 | 223.10 | 5.02 | 40 | 0.009 |

| 2,4,4'-Trichlorobiphenyl (28) | C12H7Cl3 | 257.54 | 5.67 | 8 | 0.004 |

| 2,2',5,5'-Tetrachlorobiphenyl (52) | C12H6Cl4 | 291.98 | 5.84 | 4.7 | 0.001 |

| 3,3',4,4'-Tetrachlorobiphenyl (77) | C12H6Cl4 | 291.98 | 6.36 | 0.8 | 0.00003 |

| 2,3',4,4',5-Pentachlorobiphenyl (118) | C12H5Cl5 | 326.43 | 6.74 | 0.4 | 0.00002 |

| 3,3',4,4',5-Pentachlorobiphenyl (126) | C12H5Cl5 | 326.43 | 6.89 | 0.08 | 0.000004 |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (153) | C12H4Cl6 | 360.88 | 6.92 | 0.1 | 0.000006 |

| 3,3',4,4',5,5'-Hexachlorobiphenyl (169) | C12H4Cl6 | 360.88 | 7.47 | 0.01 | 0.0000005 |

Experimental Protocols: Extraction of PCBs from Transformer Oil

A common method for the analysis of PCBs in transformer oil involves extraction followed by gas chromatography.

Experimental Workflow: Solid Phase Extraction (SPE) of PCBs

Caption: A generalized workflow for the solid-phase extraction of PCBs from transformer oil samples prior to analysis.

Detailed Methodology for SPE of PCBs from Transformer Oil [14][15][16]

-

Sample Preparation: Accurately weigh a small amount of transformer oil (e.g., 125 µL) and dilute it with an equal volume of hexane.

-

SPE Cartridge Conditioning: Use a sulfoxide-modified silica SPE cartridge. Condition the cartridge by passing 10 mL of acetone followed by 20 mL of hexane through it.

-

Sample Loading: Load the diluted oil sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of hexane to remove interfering hydrocarbon matrix components.

-

Elution: Elute the retained PCBs from the cartridge using an appropriate solvent. Two common elution protocols are:

-

25 mL of hexane.

-

5 mL of a 1:1 mixture of acetone and hexane.

-

-

Concentration and Analysis: Collect the eluent and adjust the final volume to 10 mL. The sample is then ready for analysis by gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS).

Signaling Pathways: Aryl Hydrocarbon Receptor (AhR) Pathway

The toxicity of dioxin-like PCBs is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7][17][18]

Diagram of the AhR Signaling Pathway for Dioxin-like PCBs

Caption: Simplified signaling pathway of dioxin-like PCBs via the Aryl Hydrocarbon Receptor (AhR).

Upon entering a cell, a dioxin-like PCB congener binds to the AhR, which is located in the cytoplasm in a complex with several chaperone proteins, including Hsp90.[17] This binding causes a conformational change and the dissociation of the chaperone proteins. The ligand-bound AhR then translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes.[8] This binding initiates the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1), as well as other genes that can lead to a variety of toxic effects, including endocrine disruption, immunotoxicity, and carcinogenicity.[7][19]

Part 2: this compound as 2H-Pyran-6-Carbaldehyde

In chemical databases, "this compound" is also an identifier for the molecule 2H-pyran-6-carbaldehyde. This is a heterocyclic compound with a six-membered ring containing one oxygen atom and an aldehyde functional group.

Chemical Structure and Properties

Table 3: Chemical and Physical Properties of 2H-Pyran-6-Carbaldehyde [3]

| Property | Value |

| CAS Number | 62251-11-0 |

| Molecular Formula | C6H6O2 |

| Molecular Weight | 110.11 g/mol |

| XLogP3-AA | 0.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Complexity | 145 |

Congeners and Related Derivatives

While the term "congeners" is not typically used for a single molecule like 2H-pyran-6-carbaldehyde in the same way as for PCBs, a wide variety of derivatives of the 2H-pyran ring system exist. These derivatives can be considered as structural analogs or a broader class of related compounds. The biological activity of these pyran derivatives can be significantly influenced by the nature and position of substituents on the pyran ring.[20][21]

Experimental Protocols: Synthesis of 2H-Pyran Derivatives

Several synthetic routes to 2H-pyran derivatives have been developed. One common method is the hetero-Diels-Alder reaction.[22]

Experimental Workflow: Hetero-Diels-Alder Synthesis of a 2H-Pyran Derivative

Caption: General workflow for the synthesis of a 3,4-dihydro-2H-pyran derivative via a hetero-Diels-Alder reaction.

Detailed Methodology for a Catalytic Diastereoselective Hetero-Diels-Alder Reaction [22]

-

Reaction Setup: To a solution of a suitable Lewis acid catalyst (e.g., a chiral bis(oxazoline) copper(II) complex) in dichloromethane at a low temperature (e.g., -78 °C), add the α,β-unsaturated carbonyl compound (1 equivalent).

-

Addition of Dienophile: Stir the mixture for a short period, then add the electron-rich alkene (1.2 equivalents).

-

Reaction Monitoring: Allow the reaction to proceed for the specified time, monitoring its progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with a suitable reagent, such as saturated aqueous sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the final product by column chromatography.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for 2H-pyran-6-carbaldehyde are not well-documented, some halogenated derivatives of 2H-pyran-2-ones have shown antimicrobial and cytotoxic activities.[20]

Table 4: Antimicrobial Activity of Selected Pyranone Derivatives [20]

| Compound/Derivative Class | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 25923 | 1.56 |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 |

The mechanisms of action for these compounds are still under investigation but may involve enzyme inhibition or disruption of microbial cell membranes.[20] The diverse biological activities reported for various pyran derivatives suggest that they may interact with multiple cellular targets and signaling pathways, making them of interest in drug discovery.[23][24]

Conclusion

The term "this compound" encapsulates two distinct chemical entities: the industrially significant and environmentally persistent Polychlorinated Biphenyls, and the specific heterocyclic compound 2H-pyran-6-carbaldehyde. For researchers and professionals in drug development and environmental science, it is crucial to be aware of this dual identity to avoid ambiguity. The PCB-based Pyralenes, with their 209 congeners and complex toxicological profiles mediated by pathways such as the Aryl Hydrocarbon Receptor signaling, represent a major area of ongoing research. The pyran-based structure, on the other hand, offers a scaffold for the synthesis of a diverse range of derivatives with potential biological activities that warrant further investigation. This guide provides a foundational understanding of the chemical structures, properties, and biological relevance of both classes of compounds referred to as this compound.

References

- 1. Questions & Answers - PCBs | Region 9: Toxics | US EPA [19january2017snapshot.epa.gov]

- 2. Retrait des transformateurs contenant des pyralènes (PCB) - Ogest - Le carnet de santé de votre immobilier [ogest.fr]

- 3. Page loading... [guidechem.com]

- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Aroclor 1242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. epa.gov [epa.gov]

- 10. Table 4-1, Chemical Identity of Selected Technical Polychlorinated Biphenyls or Aroclorsab - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Table 4-7, Physical and Chemical Properties of Several Congeners of Polychlorinated Biphenyls - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. srd.nist.gov [srd.nist.gov]

- 14. dioxin20xx.org [dioxin20xx.org]

- 15. Determination of polychlorinated biphenyls in transformer oil using various adsorbents for solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. endocrine-abstracts.org [endocrine-abstracts.org]

- 19. Polychlorinated Biphenyls (PCBs) Toxicity: What Are Adverse Health Effects of PCB Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

"environmental persistence of Pyralene compounds"

An In-Depth Technical Guide to the Environmental Persistence of Pyralene Compounds (Polychlorinated Biphenyls)

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were extensively produced for a variety of industrial and commercial applications, including as dielectric and coolant fluids in electrical equipment, and as plasticizers in paints and plastics.[1][2] These compounds were marketed under various trade names, including this compound, Aroclor (United States), Clophen (Germany), and Kanechlor (Japan).[3]

PCBs consist of a biphenyl structure with one to ten chlorine atoms attached.[4] There are 209 distinct PCB compounds, known as congeners, each varying in the number and position of chlorine atoms.[3] This structural variation leads to a range of physical and chemical properties.[1] Due to their exceptional chemical stability, non-flammability, and high boiling point, PCBs were highly valued for industrial use.[1] However, these same properties contribute to their extreme resistance to degradation, leading to their classification as persistent organic pollutants (POPs).[3][5] Although their production was banned in many countries, including the United States in 1979, and globally by the 2001 Stockholm Convention on Persistent Organic Pollutants, PCBs remain a significant environmental and health concern due to their ubiquity and long-term persistence.[3]

Environmental Persistence and Transport

The defining characteristic of PCBs is their environmental persistence. They are highly resistant to biological, chemical, and thermal degradation. The degree of chlorination directly correlates with their persistence and hydrophobicity; highly chlorinated congeners are generally more resistant to degradation and tend to bind strongly to soil and sediments.[6][7]

PCBs cycle between air, water, and soil and can be transported over vast distances from their original source.[1][7] Lighter, less chlorinated congeners are more volatile and can travel further in the atmosphere.[1] Due to their lipophilic (fat-seeking) nature, PCBs bioaccumulate in the fatty tissues of living organisms.[7] As they move up the food chain, their concentration increases in a process known as biomagnification, posing a significant risk to top predators, including humans.[1][7]

Quantitative Data on Environmental Persistence

The persistence of PCBs is often quantified by their half-life in various environmental compartments. This data can vary significantly based on the specific congener, environmental conditions, and soil type.[8]

Table 1: Reported Half-Lives of Selected PCB Congeners in Soil & Sediment

| PCB Congener(s) | Environment | Estimated Half-Life | Reference |

| PCB 28 | Agricultural Soil | 10.9 years (3979 days) | Doick et al. (2005)[8] |

| PCB 52 | Agricultural Soil | 11.2 years (4088 days) | Doick et al. (2005)[8] |

| PCB 105 | Anaerobic Sediment | 7.5 years | Lake et al. (1992)[8] |

| PCB 118 | Anaerobic Sediment | 6.8 years | Lake et al. (1992)[8] |

| Various Congeners | Soil | 7 to 25 years | Harner et al. (1995)[8] |

| Grand Mean (Multiple Congeners) | Soil/Sediment | ~8.8 years (3229 days) | OEHHA (2012)[8] |

Table 2: Typical Environmental Concentrations of PCBs

| Environmental Matrix | Concentration Range | Reference |

| Air (Average) | 120 to 170 pg/m³ | Batterman et al. (2009)[6] |

| Background Soil | 100 to 1,000 pg/g | Batterman et al. (2009)[6] |

Degradation Pathways

While highly resistant, PCBs are not entirely inert. Microbial degradation is the primary natural process for their breakdown in the environment.[6] This typically occurs through a sequential two-stage process involving anaerobic and aerobic microorganisms.[5][9]

-

Anaerobic Reductive Dechlorination : In anaerobic (oxygen-deprived) environments like deep sediments, microorganisms remove chlorine atoms from highly chlorinated biphenyls.[5][6] This process, known as reductive dechlorination, converts them into lower-chlorinated congeners, which are generally less toxic and more susceptible to further degradation.[6][10]

-

Aerobic Biodegradation : The lower-chlorinated PCBs can then be broken down by aerobic (oxygen-present) bacteria.[9] These microbes utilize the biphenyl degradation pathway (BP pathway), employing a series of enzymes, such as biphenyl dioxygenase (bphA), to cleave the biphenyl rings.[6][9] This ultimately transforms the compounds into chlorobenzoic acids and subsequently into intermediates of central metabolic pathways, such as the TCA cycle.[6][9]

Experimental Protocols for Persistence Studies

The analysis of PCBs in environmental samples is a multi-step process designed to isolate and quantify these compounds at very low concentrations. The standard methodology involves solvent extraction, sample cleanup, and instrumental analysis.[11]

Sample Extraction

The first step is to extract the PCBs from the sample matrix (e.g., soil, water, biota). This is typically achieved using a solvent or a combination of solvents in which PCBs are highly soluble.[11] For solid samples like soil or sediment, a technique like Soxhlet extraction is common.[12]

Sample Cleanup and Fractionation

Environmental extracts contain numerous compounds that can interfere with PCB analysis.[11] Therefore, a cleanup step is essential. This is often accomplished using chromatography techniques such as gel permeation chromatography (GPC) or column chromatography with adsorbents like silica gel, Florisil, or activated carbon.[11][13] These methods separate the PCBs from interfering substances (e.g., lipids, other organic pollutants) based on chemical and physical properties.

Identification and Quantification

The final step is the identification and quantification of PCB congeners, which is most often performed using gas chromatography (GC).[11]

-

Detector: An electron capture detector (ECD) is highly sensitive to halogenated compounds like PCBs and has been historically used.[11] However, a mass spectrometer (MS) is now more common as it provides more definitive identification of individual congeners.[13][14] High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) is the gold standard for separating and quantifying the 209 different congeners.[15]

-

Quantification: Quantification can be performed by comparing the sample's chromatographic pattern to that of commercial PCB mixtures (e.g., Aroclor 1254).[14] However, the most accurate method is congener-specific quantification, which uses a standard mixture containing known concentrations of individual PCB congeners.[14]

References

- 1. epa.gov [epa.gov]

- 2. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccessgovernment.org [openaccessgovernment.org]

- 4. Interactions of Polychlorinated Biphenyls and Their Metabolites with the Brain and Liver Transcriptome of Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioremediation of PCBs | Encyclopedia MDPI [encyclopedia.pub]

- 6. Frontiers | Remediation of Polychlorinated Biphenyls (PCBs) in Contaminated Soils and Sediment: State of Knowledge and Perspectives [frontiersin.org]

- 7. unep.org [unep.org]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. Bioremediation of polychlorinated biphenyls - Wikipedia [en.wikipedia.org]

- 10. Biodegradation of pc bs | PPTX [slideshare.net]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pacelabs.com [pacelabs.com]

Toxicological Profile of Pyralene Mixtures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyralene, a commercial trade name for mixtures of polychlorinated biphenyls (PCBs), represents a class of persistent organic pollutants with a significant and complex toxicological profile.[1][2][3] Historically used in industrial applications such as electrical transformers and capacitors, these highly lipophilic compounds bioaccumulate in fatty tissues, leading to a range of adverse health effects.[1][3] This technical guide provides a comprehensive overview of the toxicological properties of this compound mixtures, with a focus on their toxicokinetics, acute and chronic toxicity, carcinogenicity, reproductive and developmental effects, and neurotoxicity. The information is presented to support research, scientific assessment, and drug development activities related to PCB exposure.

Composition and Physicochemical Properties

This compound consists of a mixture of chlorinated biphenyl congeners and isomers, with the degree of chlorination influencing its physical and chemical properties, as well as its toxicity.[1][2] PCBs are chemically stable, resistant to thermal breakdown, and have low solubility in water but high solubility in organic solvents and fats.[3] There are 209 possible PCB congeners, and commercial mixtures like this compound contain a variety of these in different proportions.[2]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

PCBs can be absorbed by humans through inhalation, ingestion, and dermal contact.[4] Following absorption, they are distributed to various tissues, with a preference for the liver and muscle initially, and subsequently accumulate in adipose tissue, skin, and breast milk due to their lipophilic nature.[4]

The metabolism of PCBs primarily occurs in the liver via the cytochrome P-450 microsomal monooxygenase system, involving hydroxylation and subsequent conjugation with glucuronic acid and sulfates.[4] The rate of metabolism is highly dependent on the specific congener, with less chlorinated biphenyls being metabolized and excreted more readily than highly chlorinated ones.[4] This differential metabolism leads to the bioaccumulation of more persistent, highly chlorinated congeners.[4] The primary routes of excretion for PCB metabolites are through the feces and urine.[4] The half-life of PCBs in humans can range from several months for lower chlorinated congeners to several years for their more highly chlorinated counterparts.[4][5]

Acute and Chronic Toxicity

The acute toxicity of PCB mixtures is generally low.[6] However, chronic exposure is associated with a range of systemic effects.

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for various PCB mixtures, which are representative of this compound formulations.

Table 1: Acute Toxicity of PCB Mixtures (Aroclor)

| Mixture | Species | Route | LD50 | Reference |

| Aroclor 1242 | Rat | Oral | 4,250 mg/kg | [7] |

| Aroclor 1254 | Rat | Oral | 1,010 - 1,295 mg/kg | [7] |

| Aroclor 1260 | Rat | Oral | 1,315 mg/kg | [7] |

| Aroclor 1221 | Mink | Oral | 750 - 1,000 mg/kg | [7] |

| Aroclor 1242 | Mink | Oral | >3,000 mg/kg | [7] |

| Aroclor 1254 | Mink | Oral | >4,000 mg/kg | [7] |

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Aroclor 1260 in Male Rats (Oral Exposure)

| Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |

| Increased Liver Weight | - | 3.13 | [8] |

| Increased Testosterone 16α-hydroxylase activity | - | 3.13 | [8] |

| Increased CYP2B1 protein content | - | 3.13 | [8] |

| Decreased Serum Thyroxine levels | - | 6.25 | [8] |

| Decreased anti-SRBC IgM titer | - | 6.25 | [8] |

| Increased Testosterone 16β-hydroxylase activity | - | 1.25 | [8] |

| Increased Androstenedione formation | - | 1.25 | [8] |

Table 3: Agency for Toxic Substances and Disease Registry (ATSDR) Minimal Risk Levels (MRLs) for Oral Exposure to PCBs

| Duration | MRL (µg/kg/day) | Basis | Reference |

| Intermediate | 0.03 | Neurobehavioral effects in infant monkeys | [9] |

| Chronic | 0.02 | Immunological effects in adult monkeys | [9] |

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified PCBs as "probably carcinogenic to humans" (Group 2A).[3] The US Environmental Protection Agency (EPA) also considers PCBs to be probable human carcinogens.[10] Animal studies have demonstrated an increased incidence of liver tumors following exposure to PCB mixtures.[6] The carcinogenicity of some PCB congeners is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[11]

Reproductive and Developmental Toxicity

PCBs are well-established endocrine disruptors, with significant effects on the reproductive and developmental systems.[3]

-

Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis: PCBs can interfere with the production and regulation of sex hormones.[12] They have been shown to affect testicular steroidogenesis by altering the expression and activity of key enzymes such as cytochrome P450scc (CYP11A1), 3β-hydroxysteroid dehydrogenase (3β-HSD), and 17α-hydroxylase/17,20-lyase (CYP17A1).[2][3][13]

-

Developmental Effects: In utero and lactational exposure to PCBs can lead to adverse developmental outcomes.[14] Studies in nonhuman primates have identified a LOAEL of 0.008 mg/kg/day for postnatal skin hyperpigmentation, while in rodents, a LOAEL of 0.25 mg/kg/day was established based on developmental delays in growth and behavior.[14] Notably, for these sensitive endpoints, a NOAEL could not be determined as effects were observed at the lowest doses tested.[14]

Neurotoxicity

The nervous system is a primary target for PCB toxicity.[12] The neurotoxic effects are congener-specific, with non-dioxin-like, ortho-substituted PCBs being particularly potent.[15]

-

Dopaminergic System Disruption: PCBs have been shown to reduce dopamine levels in the brain.[15][16] This can occur through various mechanisms, including direct effects on dopamine synthesis, storage, and reuptake.[17][18]

-

Alterations in Calcium Homeostasis: Non-dioxin-like PCBs can disrupt intracellular calcium signaling, a critical process for neuronal function.[16] This is often mediated by the sensitization of ryanodine receptors (RyRs), leading to abnormal release of calcium from intracellular stores.[19][20]

-

Developmental Neurotoxicity: Exposure to PCBs during critical periods of brain development can lead to long-lasting deficits in cognitive function, learning, and memory.[21]

Key Signaling Pathways and Mechanisms of Toxicity

The diverse toxicological effects of this compound mixtures are mediated by their interaction with several key cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Dioxin-like PCBs bind to and activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][13] This leads to a cascade of events resulting in the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, CYP1B1).[13] Chronic activation of this pathway is linked to many of the toxic effects of these PCBs, including carcinogenicity.[22]

Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR).

Disruption of Steroidogenesis

PCBs can interfere with the synthesis of steroid hormones by altering the expression and function of key steroidogenic enzymes in the adrenal glands and gonads.[2][23]

Caption: Inhibition of key enzymes in the steroidogenesis pathway by PCBs.

Neurotoxicity via Dopamine and Calcium Signaling

Non-dioxin-like PCBs exert their neurotoxic effects primarily by disrupting dopaminergic pathways and intracellular calcium homeostasis.[15][16]

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of chronic exposure to PCBs on cytochrome P450 systems and steroidogenesis in liver and testis of bulls (Bos taurus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 5. Intrinsic Human Elimination Half-Lives of Polychlorinated Biphenyls Derived from the Temporal Evolution of Cross-Sectional Biomonitoring Data from the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Our Protocols for Polychlorinated Biphenyls testing | PCB Assessment PCB Assessment [pcbassessment.com]

- 7. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. epa.gov [epa.gov]

- 11. Polychlorinated biphenyls (PCBs): environmental impact, biochemical and toxic responses, and implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Reproductive toxicity of commercial PCB mixtures: LOAELs and NOAELs from animal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The neurotoxicity of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. PCB95 and PCB153 Change Dopamine Levels and Turn-Over in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PCB-95 Modulates the Calcium-Dependent Signaling Pathway Responsible for Activity-Dependent Dendritic Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PCB-95 modulates the calcium-dependent signaling pathway responsible for activity-dependent dendritic growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Developmental PCB Exposure Disrupts Synaptic Transmission and Connectivity in the Rat Auditory Cortex, Independent of Its Effects on Peripheral Hearing Threshold - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Effects of PCBs and MeSO2-PCBs on adrenocortical steroidogenesis in H295R human adrenocortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Threat: A Technical Guide to the Bioaccumulation of Pyralene (PCBs) in Aquatic Ecosystems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pervasive issue of Pyralene, a common trade name for Polychlorinated Biphenyls (PCBs), and its bioaccumulation in aquatic ecosystems. PCBs are persistent organic pollutants that, despite being banned from production in many countries, continue to pose a significant threat to aquatic life and, by extension, human health. This document provides a comprehensive overview of the chemical properties of PCBs, their journey through aquatic food webs, the analytical methods for their detection, and the biochemical mechanisms of their toxicity.

Introduction to this compound (PCBs)

Polychlorinated biphenyls are a group of 209 individual chlorinated compounds (congeners) with a common biphenyl structure. Their resistance to heat, chemical breakdown, and electrical conductivity led to their widespread use in industrial applications such as electrical transformers and capacitors, hydraulic fluids, and as plasticizers in paints and plastics.[1][2] However, these same properties contribute to their extreme persistence in the environment.[2]

PCBs are highly lipophilic, meaning they readily dissolve in fats and lipids.[1] This characteristic is central to their bioaccumulation, as they are stored in the fatty tissues of organisms.[1][2] Once in the environment, PCBs adsorb to sediments and suspended particles in the water, where they can remain for long periods.[2]

Bioaccumulation and Biomagnification in Aquatic Food Webs

The journey of PCBs through aquatic ecosystems is a story of increasing concentration. Bioaccumulation is the process by which an organism absorbs a substance at a rate faster than at which the substance is lost by catabolism and excretion.[1] In aquatic organisms, PCBs are absorbed from contaminated water, sediment, and, most significantly, through the consumption of contaminated prey.[2][3]

As PCBs move up the food chain, their concentration increases at each trophic level, a process known as biomagnification. This results in the highest concentrations of PCBs being found in top predators, such as large fish, marine mammals, and fish-eating birds.[1][2] The concentration of PCBs in these top predators can be thousands to millions of times higher than in the surrounding water.[1][2]

Quantitative Data on PCB Bioaccumulation

The following tables summarize quantitative data on PCB concentrations found in various aquatic organisms from different locations. These tables are intended to provide a comparative overview of the extent of PCB contamination.

Table 1: Mean PCB Concentrations in Various Fish Species and Locations

| Species | Location | Year(s) | Mean PCB Concentration (µg/g wet weight) | Source |

| Fish (Composite) | U.S. national rivers and lakes | 1976–1977 | 0.88 | Schmitt et al. 1985[4] |

| 1978–1979 | 0.85 | Schmitt et al. 1985[4] | ||

| 1980–1981 | 0.53 | Schmitt et al. 1985[4] | ||

| 1984 | 0.38 | Schmitt et al. 1985[4] | ||

| Cod | Belgian fisheries | 1983 | 0.81 ± 0.34 | Roose et al. 1998[4] |

| 1993 | 0.40 ± 0.15 | Roose et al. 1998[4] | ||

| Flounder | Belgian fisheries | 1983 | 3.3 ± 0.8 | Roose et al. 1998[4] |

| 1993 | 0.9 ± 2.0 | Roose et al. 1998[4] | ||

| Striped bass | New York Harbor/Long Island Sound | 1984 | 4.13 | NYSDEC 1991[4] |

| 1990 | 1.30 | NYSDEC 1991[4] | ||

| Striped bass | Hudson River | 1985 | 15.0 ± 3.0 | Bush et al. 1989[4] |

| Young carp | Buffalo River | 1991 | 2.40 | Loganathan et al. 1995[4] |

| Middle-aged carp | Buffalo River | 1991 | 4.30 | Loganathan et al. 1995[4] |

| Old carp | Buffalo River | 1991 | 5.00 | Loganathan et al. 1995[4] |

| Chirostoma spp. | Lake Chapala, Mexico | 2018 | 1.32 ± 0.35 (ng/g dry weight) | [5] |

| 2019 | 4.22 ± 0.59 (ng/g dry weight) | [5] | ||

| Cyprinus carpio | Lake Chapala, Mexico | 2018 | 1.72 ± 0.33 (ng/g dry weight) | [5] |

| 2019 | 4.66 ± 0.85 (ng/g dry weight) | [5] | ||

| Oreochromis aureus | Lake Chapala, Mexico | 2018 | 1.58 ± 0.31 (ng/g dry weight) | [5] |

| 2019 | 4.85 ± 0.93 (ng/g dry weight) | [5] | ||

| Hypostomus commersoni (liver) | Ponta Grossa, Brazil | Not Specified | 427 ± 78.7 (ng/g dry weight) | [6] |

| Hypostomus commersoni (muscle) | Ponta Grossa, Brazil | Not Specified | 69.2 ± 18.1 (ng/g dry weight) | [6] |

Table 2: PCB Concentrations in Fish from Remote Areas

| Species | Location | Year(s) | PCB Concentration (µg/g wet weight) | Source |

| Char | Arctic Quebec, Canada | 1989–1990 | 0.152 ± 0.042 | Dewailly et al. 1993[7] |

| Trout | Schrader Lake, Alaskan Arctic | 1992 | 0.0066 | Wilson et al. 1995[7] |

| Grayling | Schrader Lake, Alaskan Arctic | 1992 | 0.0013 | Wilson et al. 1995[7] |

| Lake trout | Sierra Nevadas | 1993–1994 | 0.018–0.430 | Datta et al. 1999[7] |

| Kokanee fish | Sierra Nevadas | 1993–1994 | 0.013–0.044 | Datta et al. 1999[7] |

| Lake trout | Siskiwit Lake | 1996–1997 | 0.040–0.460 | Kannan et al. 2000[7] |

Experimental Protocols for PCB Analysis in Aquatic Biota

Accurate quantification of PCBs in biological samples is crucial for assessing the extent of contamination and for regulatory purposes. The following sections detail the key steps in the analytical workflow for determining PCB concentrations in fish tissue.

Sample Preparation and Extraction: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and efficient technique for extracting pesticides and other organic pollutants from food and environmental samples. A modified version is often applied for PCB analysis in fish tissue.[8][9]

Materials:

-

Homogenizer

-

50 mL centrifuge tubes

-

Acetonitrile (ACN) containing 1% acetic acid

-

Magnesium sulfate (anhydrous)

-

Sodium chloride or sodium acetate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge

-

Vortex mixer

Procedure:

-

Homogenization: Weigh a representative sample of fish tissue (e.g., 3-15 g) and homogenize it to ensure a uniform consistency.[8][10][11]

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add a specific volume of 1% acetic acid in acetonitrile (e.g., 15 mL for a 15 g sample).[10]

-

Add internal standards if required for quantification.

-

Add the extraction salts (e.g., magnesium sulfate and sodium acetate).[8]

-

Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of PCBs into the acetonitrile layer.[8][10]

-

-

Phase Separation: Centrifuge the tube (e.g., at >1,500 rcf for 1 minute) to separate the organic (acetonitrile) layer from the aqueous and solid phases.[11]

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing anhydrous magnesium sulfate, PSA, and C18 sorbent.[9]

-

Vortex the dSPE tube for 30 seconds to 2 minutes to allow the sorbents to remove interfering substances such as fats, fatty acids, and pigments.[11]

-

Centrifuge the dSPE tube to pellet the sorbent material.[11]

-

-

Final Extract: The resulting supernatant is the cleaned-up extract ready for analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of individual PCB congeners.

Instrumentation:

-

Gas chromatograph (GC) with an electron capture detector (ECD) or a mass spectrometer (MS) detector.

-

Capillary column suitable for PCB separation (e.g., DB-5ms).

Procedure:

-

Injection: Inject a small volume of the cleaned-up extract into the GC.

-

Separation: The different PCB congeners are separated based on their boiling points and interaction with the stationary phase of the capillary column as they pass through it.

-

Detection and Quantification:

-

The separated congeners are detected by the MS or ECD.

-

The mass spectrometer identifies the congeners based on their unique mass-to-charge ratio.

-

The concentration of each congener is determined by comparing its peak area to that of a known concentration in a calibration standard.

-

Biochemical Mechanisms and Signaling Pathways of PCB Toxicity

The toxicity of PCBs, particularly the dioxin-like congeners, is primarily mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor present in the cytoplasm of cells.[1][12][13]

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The activation of the AhR signaling pathway by dioxin-like PCBs can lead to a range of adverse effects, including developmental and reproductive toxicity, immunotoxicity, and carcinogenicity.[1]

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway activated by this compound (PCB).

The binding of a PCB congener to the AhR causes a conformational change, leading to the dissociation of chaperone proteins like HSP90.[14] The activated AhR-PCB complex then translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT).[14][15] This heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes.[14] This binding initiates the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 1A1 (CYP1A1), as well as other genes whose altered expression leads to the observed toxic effects.[14][15]

Experimental Workflow for Assessing PCB-Induced Toxicity

The following workflow outlines a general experimental design to investigate the toxic effects of PCBs on an aquatic organism, such as a model fish species.

Caption: A generalized workflow for studying the toxic effects of PCBs on aquatic organisms.

Conclusion

The bioaccumulation of this compound (PCBs) in aquatic ecosystems remains a significant environmental and public health concern. Their persistence, lipophilicity, and ability to biomagnify through the food web lead to high concentrations in top predator species, posing a risk to both wildlife and humans. Understanding the mechanisms of PCB bioaccumulation, employing robust analytical methods for their detection, and elucidating the biochemical pathways of their toxicity are essential for effective risk assessment and the development of strategies to mitigate their impact. This technical guide provides a foundational overview for researchers and scientists dedicated to addressing the ongoing challenge of PCB contamination in our aquatic environments.

References

- 1. purdue.edu [purdue.edu]

- 2. eec.ky.gov [eec.ky.gov]

- 3. The Impact of Polychlorinated Biphenyls on the Development of Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Table 6-15, Mean PCB Concentrations in Fish - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Bioaccumulation of PCBs and PBDEs in Fish from a Tropical Lake Chapala, Mexico - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioaccumulation and related effects of PCBs and organochlorinated pesticides in freshwater fish Hypostomus commersoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Table 6-17, Mean PCB Concentrations in Fish from Remote Areas - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. gcms.cz [gcms.cz]

- 11. nucleus.iaea.org [nucleus.iaea.org]

- 12. Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs): biochemistry, toxicology, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | The aryl hydrocarbon receptor pathway: a linking bridge between the gut microbiome and neurodegenerative diseases [frontiersin.org]

- 15. researchgate.net [researchgate.net]

Degradation of Pyralene (Polychlorinated Biphenyls) in Soil and Sediment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Pyralene, a commercial mixture of polychlorinated biphenyls (PCBs), in soil and sediment. It is intended to serve as a resource for researchers, scientists, and professionals in drug development and environmental remediation. This document details the microbial degradation mechanisms, presents quantitative data on degradation rates, outlines experimental protocols for studying these processes, and provides visual representations of the key pathways and workflows.

Introduction to this compound and its Environmental Fate

This compound is a trade name for a mixture of polychlorinated biphenyls (PCBs), which are a class of persistent organic pollutants. Due to their chemical stability and widespread industrial use in the past, PCBs are ubiquitous environmental contaminants found in soil, sediment, and water. Their hydrophobicity causes them to adsorb strongly to organic matter in soil and sediment, leading to long-term contamination. The degradation of these compounds is a critical area of research for environmental remediation and understanding their toxicological impact. Microbial degradation is the primary mechanism for the natural attenuation of PCBs in the environment.

Microbial Degradation Pathways of PCBs

The microbial degradation of PCBs occurs through two main pathways: anaerobic reductive dechlorination and aerobic degradation. Often, a sequential combination of these processes is most effective for the complete remediation of highly chlorinated PCB mixtures like this compound.

Anaerobic Reductive Dechlorination

Under anaerobic conditions, typically found in deeper layers of sediment and waterlogged soils, microorganisms can use highly chlorinated PCBs as electron acceptors in a process called dehalorespiration. This process involves the removal of chlorine atoms from the biphenyl structure and their replacement with hydrogen atoms.[1] This dechlorination is a crucial first step as it reduces the toxicity of the PCBs and makes them more susceptible to subsequent aerobic degradation.[2] The rate of dechlorination is generally faster for congeners with more chlorine atoms and occurs preferentially at the meta and para positions.[2]

Below is a generalized pathway for the anaerobic reductive dechlorination of a polychlorinated biphenyl.

Aerobic Degradation

In the presence of oxygen, aerobic microorganisms can degrade less chlorinated PCBs through the biphenyl (bph) pathway. This pathway is a co-metabolic process, often requiring the presence of biphenyl or other structurally similar compounds to induce the necessary enzymes. The key initial step is the dioxygenation of the biphenyl ring, catalyzed by the enzyme biphenyl dioxygenase (BphA).[3][4] This is followed by a series of enzymatic reactions that lead to the cleavage of the aromatic ring and the formation of chlorobenzoic acids, which can be further metabolized.[3][5]

The following diagram illustrates the upper biphenyl pathway for aerobic PCB degradation.

References

- 1. Advances and perspective in bioremediation of polychlorinated biphenyls contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductive dechlorination of polychlorinated biphenyls by anaerobic microorganisms from sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Pyralene 3010

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Pyralene 3010" is a trade name for a type of askarel, which is a mixture of polychlorinated biphenyls (PCBs) and chlorinated benzenes.[1][2][3] The production of PCBs has been banned for decades due to their toxicity and environmental persistence.[2][4][5] This document is intended for research and informational purposes only and should not be construed as a promotion for the use of this substance. Handling of any legacy materials containing this compound or other PCBs must be done with extreme caution and in strict accordance with all applicable safety regulations and disposal requirements.[2][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound 3010, a dielectric fluid formerly used in electrical transformers and capacitors.[1][4] Given the discontinuation of its production, specific data for "this compound 3010" is scarce. Therefore, this guide synthesizes data from historical technical documents for askarels and the primary PCB component, Aroclor 1260, which are considered representative of this compound 3010's characteristics.

Core Physicochemical Properties

This compound 3010 and similar askarels were valued for their excellent chemical stability, non-flammability, and high dielectric strength, making them effective insulating and cooling fluids in electrical equipment.[2][3] These fluids are typically oily liquids, ranging from colorless to light yellow.[6]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of askarels, with specific data for Aroclor 1260 where available. These values are representative of what can be expected for this compound 3010.

Table 1: Physical Properties of Askarel (this compound 3010 Representative)

| Property | Typical Value | Units | Notes |

| Appearance | Clear to light yellow oily liquid | - | [6] |

| Density | 1.37 - 1.62 | g/cm³ at 25°C | Varies with composition. Aroclor 1260 has a density of 1.62 g/cm³.[7] |

| Boiling Point | 325 - 420 | °C | Range for various Aroclor mixtures. Aroclor 1260 boils between 385-420°C.[7] |

| Pour Point | Down to -26 | °C | The Inerteen type of askarel has a pour point of -26°C. |

| Flash Point | > 140 | °C | Generally high, contributing to its fire-resistant properties.[8] |

| Water Solubility | Very low (0.0027 - 0.42) | mg/L | PCBs are hydrophobic.[9] |

| Viscosity | Varies with temperature | cSt | Askarels have higher viscosity than mineral oil.[10] |

Table 2: Electrical Properties of Askarel (this compound 3010 Representative)

| Property | Typical Value | Units | Notes |

| Dielectric Constant | ~4.0 | - | Nearly twice that of mineral oil.[11] |

| Dielectric Strength | ≥ 35 | kV at 25°C (new) | Highly sensitive to moisture content.[3][11] |

| Volume Resistivity | High | Ω·cm | Indicates low concentration of conductive contaminants.[12] |

| Power Factor | 0.05 - 0.2 (new, 20°C) | % | Can increase significantly in used askarel.[11] |

Experimental Protocols

The determination of the physicochemical properties of electrical insulating liquids like this compound 3010 is governed by standardized experimental protocols, primarily those developed by ASTM International. These methods ensure consistency and comparability of data.

1. Density Determination (ASTM D1298)

-

Principle: This method utilizes a hydrometer to determine the density of the liquid at a reference temperature.

-

Apparatus: Hydrometer, hydrometer cylinder, thermometer.

-

Procedure: A sample of the insulating fluid is placed in a hydrometer cylinder. The hydrometer is gently lowered into the sample and allowed to float freely. Once the hydrometer has settled, the reading on the hydrometer scale at the principal surface of the liquid is recorded. The temperature of the sample is also measured. The observed hydrometer reading is corrected to the reference temperature using standard tables.

2. Viscosity Measurement (ASTM D445)

-

Principle: This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

-

Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

-

Procedure: The viscometer is charged with the sample and placed in a constant temperature bath until it reaches the test temperature. The time taken for the liquid to flow between two marked points on the viscometer is measured. The kinematic viscosity is then calculated by multiplying the measured flow time by the calibration constant of the viscometer.

3. Flash Point Determination (ASTM D92)

-

Principle: The Cleveland open-cup method is used to determine the flash and fire points of petroleum products. The flash point is the lowest temperature at which application of an ignition source causes the vapors of a specimen to ignite under specified conditions of test.

-

Apparatus: Cleveland open-cup apparatus (cup, heating plate, test flame applicator), thermometer.

-

Procedure: The sample is heated in the test cup at a specified rate. A small test flame is passed across the cup at regular intervals. The flash point is the lowest temperature at which the application of the test flame causes the vapor above the surface of the liquid to ignite.

4. Dielectric Breakdown Voltage (ASTM D877 & ASTM D1816)

-

Principle: These methods measure the voltage at which the insulating fluid breaks down electrically. This is an indicator of the presence of contaminants, particularly moisture.

-

Apparatus: Test cell with electrodes, high-voltage transformer, voltage control.

-

Procedure (ASTM D877): The test cell is filled with the oil sample. A voltage is applied to the electrodes and increased at a uniform rate until breakdown occurs, which is indicated by a spark between the electrodes. The voltage at which this occurs is recorded.

-

Procedure (ASTM D1816): This method uses VDE (Verband der Elektrotechnik) electrodes and may involve stirring the liquid. It is considered more sensitive to the presence of moisture than ASTM D877.[13]

5. Dielectric Constant and Power Factor (ASTM D924)

-

Principle: This method measures the dielectric constant and the dissipation (power) factor of electrical insulating liquids. The power factor is a measure of the dielectric losses in the liquid.

-

Apparatus: Test cell, capacitance bridge, power source, and detector.

-

Procedure: The test cell is filled with the insulating liquid. The capacitance and dissipation factor of the test cell are measured with the sample and then with air as the dielectric. The dielectric constant is calculated from the ratio of the capacitance with the sample to the capacitance with air.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the analysis of this compound 3010.

References

- 1. daelimtransformer.com [daelimtransformer.com]

- 2. TRANSFORMER OILS – POPS OR NOT? [soz.minpriroda.gov.by]

- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 4. epa.gov [epa.gov]

- 5. Pcb 128 | C12H4Cl6 | CID 38018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. morepcb.com [morepcb.com]

- 7. Table 4-3, Physical and Chemical Properties of Some Aroclorsa - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Transformer oil - Wikipedia [en.wikipedia.org]

- 9. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 10. hering-vpt.com [hering-vpt.com]

- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 12. ASTM D1169 - Standard Test Method for Specific Resistance (Resistivity) of Electrical Insulating Liquids - Savant Labs [savantlab.com]

- 13. Transformer Insulating Oil Test Methods (ASTM) - Technical Notes - TestGuy Electrical Testing Network [wiki.testguy.net]

"sources of Pyralene contamination in industrial sites"

An In-depth Technical Guide on the Sources of Pyralene Contamination in Industrial Sites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sources, detection, and quantification of this compound, a common trade name for Polychlorinated Biphenyls (PCBs), in industrial environments. Due to their chemical stability and heat resistance, PCBs were widely used in a variety of industrial applications before being banned in many countries due to their toxicity and persistence in the environment.[1][2] Understanding the origins and pathways of this contamination is critical for site remediation and risk assessment.

Primary Sources of this compound (PCB) Contamination

PCBs are synthetic chemicals and do not occur naturally.[1][3] Their presence in industrial sites is a direct result of their historical use in a wide range of applications. The primary sources can be categorized as follows:

-

Electrical Equipment: This is the most significant historical source of PCB contamination.[2][4]

-

Transformers and Capacitors: PCBs, often referred to by trade names like this compound, Aroclor, or Clophen, were used as dielectric fluids in transformers and capacitors due to their excellent insulating and fire-retardant properties.[5][6][7] Leaks, spills during maintenance, and catastrophic failures (e.g., explosions or fires) of this equipment are major release mechanisms.[1][3][8] Equipment manufactured before the late 1970s is often assumed to be contaminated.[9]

-

Other Electrical Gear: Other equipment such as voltage regulators, switches, bushings, and electromagnets also contained PCBs.[2]

-

-

Hydraulic Systems: PCBs were used in hydraulic fluids for high-temperature applications, which required fire resistance.[1][10][11] Leaks from this machinery were a direct source of contamination.[4][10] In some cases, mineral oil-based hydraulic fluids were cross-contaminated with PCBs.[7][11]

-

Building Materials: From the 1950s to the 1970s, PCBs were used as plasticizers in various construction materials.[1][12]

-

Caulking and Sealants: Joint compounds and caulking, particularly around windows and in expansion joints, could contain high concentrations of PCBs.[10][12][13]

-

Paints and Coatings: Oil-based paints and surface coatings sometimes included PCBs to improve their flexibility and resistance.[2][12]

-

Other Materials: PCBs could also be found in thermal insulation, adhesives, plastics, and floor finishes.[2]

-

-

Industrial Processes and Waste:

-

Improper Disposal: The illegal or improper dumping of PCB-containing industrial wastes and old equipment into landfills or uncontrolled sites is a major legacy source.[1][2][14]

-

Incineration: Burning of certain industrial or municipal wastes can release PCBs into the atmosphere.[1][2]

-

Recycled Materials: The use of PCB-contaminated materials in recycling processes, such as in the production of recycled paper from carbonless copy paper or in recycled oils, can perpetuate contamination.[10][14]

-

Data Presentation: PCB Concentrations from Industrial Sources

The following tables summarize quantitative data on PCB concentrations found in various materials and environmental media associated with industrial sites.

Table 1: PCB Concentrations in Electrical and Hydraulic Equipment

| Equipment/Fluid Type | Description | PCB Concentration Range | Citation(s) |

| Pure "Askarel" Fluid | Dielectric fluid in transformers/capacitors designed to use PCBs. | > 400,000 ppm (>40%) | [15] |

| PCB-Contaminated Material | Equipment or oil contaminated with PCBs. | > 500 ppm | [16] |

| PCB-Contaminated | Equipment or oil with lower-level contamination. | 51 ppm - 500 ppm | [16] |

| Cross-Contaminated Transformer Oil | Mineral oil contaminated during filling or maintenance. | Often > 50 ppm | [7] |

| Recycled Hydraulic Oils | Recycled oils in circulation that may contain legacy PCBs. | Generally < 50 ppm | [10][14] |

Table 2: PCB Concentrations in Building Materials and Environmental Media

| Matrix | Source/Site Description | PCB Concentration Range | Citation(s) |

| Building Caulking | Undisturbed caulking from buildings constructed in the 1960s/70s. | 5,010 - 36,200 mg/kg | [13] |

| Soil | Surrounding buildings with intact PCB-containing caulking. | 3.3 - 34 mg/kg | [13] |

| Soil | Former industrial site (Brownfields cleanup). | Up to 208,000 mg/kg | [17] |

| Soil | Industrial areas (cement kiln, oil refinery, etc.) in Saudi Arabia. | 142 - 4,892 pg/g | [18] |

| Leachate (from Caulking) | Result of Toxicity Characteristic Leaching Procedure (TCLP) test. | 76 - 288 mg/L | [13] |

| Surface Water | Creek near a steel manufacturing facility. | 2.702 µg/L | [17] |

Contamination Pathways and Environmental Fate

Once released from a primary source, this compound (PCBs) can migrate through various environmental pathways. Understanding these pathways is crucial for predicting the extent of contamination and designing effective remediation strategies.

PCBs are persistent in the environment because they do not readily break down.[1][2] They bind strongly to organic particles, soil, and sediments.[1][3] Lighter forms of PCBs can be transported long distances in the air and have been found in remote areas far from their original source.[2]

Caption: Primary sources and environmental pathways of this compound (PCB) contamination.

Experimental Protocols for Detection and Quantification

Accurate identification and quantification of PCB contamination are essential for risk assessment and remediation. This section outlines standard methodologies for sample collection and analysis.

Sample Collection Protocols

Protocol 1: Soil and Sediment Sampling

This protocol is based on standard environmental sampling procedures.[19][20][21]

-

Site Preparation: Identify and mark all sampling locations using stakes or flags based on a pre-defined grid system. Ensure all utility lines are cleared before any subsurface work.[21][22]

-

Equipment Decontamination: Decontaminate all non-dedicated sampling equipment (e.g., augers, trowels, bowls) before use and between sampling locations to prevent cross-contamination. This typically involves washing with a non-phosphate detergent, followed by a potable water rinse, and often a solvent rinse (e.g., hexane) depending on the required detection limits.[19][20]

-

Surface Sample Collection: For surface soils (e.g., 0-15 cm), remove any surface debris (e.g., grass, leaves). Use a decontaminated stainless steel trowel or scoop to collect the sample and place it into a stainless steel mixing bowl.[21]

-

Subsurface Sample Collection: For deeper samples, use a decontaminated hand auger or a direct-push sampling device to advance to the desired depth. Collect the sample from the core or auger bucket, avoiding material that has sloughed off from the sides of the borehole.[21]

-

Homogenization: For non-volatile organic compound analysis, thoroughly mix the collected soil in the stainless steel bowl to create a composite, homogeneous sample. Remove large stones and organic debris.[19] Note: Samples for volatile organic analysis must be collected directly from the sampler without homogenization.[19]

-

Containerization: Place the homogenized sample into a laboratory-provided glass jar with a Teflon-lined lid. Fill the jar completely to minimize headspace.

-

Labeling and Storage: Label the sample container with a unique identifier, date, time, and location. Place the sample in a cooler on ice (at ~4°C) for transport to the laboratory under chain-of-custody procedures.[20]

Protocol 2: Water Sampling

-

Preparation: Use clean, laboratory-provided amber glass bottles, typically 1-liter in volume, often pre-preserved by the laboratory.

-

Collection: When sampling from a water body, collect the sample from below the surface, avoiding any surface film. If sampling from a well, purge the well according to standard procedures before collecting the sample.

-

Filling: Fill the bottle to the shoulder, leaving a small air gap.

-

Labeling and Storage: Label the bottle, place it in a cooler on ice (~4°C), and transport it to the laboratory under chain-of-custody.

Laboratory Analysis Protocol (Based on EPA Method 8082A)

EPA Method 8082A is a widely used method for the analysis of PCBs as Aroclors or individual congeners using gas chromatography.[6][8]

-

Sample Extraction:

-

Soil/Sediment: A known weight of the sample (e.g., 5-10 grams) is mixed with a drying agent like anhydrous sodium sulfate. The PCBs are then extracted from the solid matrix using an organic solvent. Common techniques include:

-

Soxhlet Extraction (Method 3540C/3541): Continuous extraction with a solvent over several hours.[6][14]

-

Pressurized Fluid Extraction (PFE, Method 3545A): Extraction with solvent at elevated temperature and pressure, which is faster than Soxhlet.[6][23]

-

Microwave Extraction (Method 3546): Uses microwave energy to heat the solvent and sample for rapid extraction.[6]

-

-

Water: The water sample (typically 1 liter) is extracted using a separatory funnel with a solvent like dichloromethane (Method 3510C) or by passing it through a solid-phase extraction (SPE) cartridge that adsorbs the PCBs (Method 3535A).[6][14]

-

-

Extract Cleanup: The raw extract often contains interfering compounds (e.g., lipids, other organic molecules) that must be removed before analysis.

-

Sulfuric Acid/Permanganate Cleanup: Shaking the extract with concentrated sulfuric acid removes many organic interferences.

-

Adsorption Chromatography: The extract is passed through a column containing an adsorbent like Florisil or silica gel. The PCBs are selectively eluted with a solvent, leaving interferences behind.[14]

-

-

Concentration: The cleaned extract is carefully concentrated, often using a rotary evaporator or a stream of nitrogen, to a small, precise volume (e.g., 1 mL).

-

Gas Chromatography (GC) Analysis:

-

Injection: A small volume (e.g., 1 µL) of the concentrated extract is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., nitrogen or helium) through a long, thin capillary column. The column's inner wall is coated with a stationary phase that interacts differently with various PCB congeners, causing them to separate based on their chemical properties. Dual-column systems are often used for confirmation.[1][8]

-

Detection: As the separated PCBs exit the column, they are detected by an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like PCBs.[1][24] Mass Spectrometry (MS) can also be used for more definitive identification (e.g., EPA Method 1668C).[5][6][14]

-

-

Quantification: The instrument's response to the sample is compared to the response from calibration standards containing known concentrations of PCBs. This allows for the calculation of the PCB concentration in the original sample, reported in units such as mg/kg for soils or µg/L for water.[1]

Caption: General experimental workflow for the analysis of PCBs in environmental samples.

References

- 1. nationalacademies.org [nationalacademies.org]

- 2. eea.europa.eu [eea.europa.eu]

- 3. epa.gov [epa.gov]

- 4. waterboards.ca.gov [waterboards.ca.gov]

- 5. epa.gov [epa.gov]

- 6. EPA Proposes Additional Extraction and Determinative Methods to Characterize and Verify PCB Cleanups - Red On line (COM) [red-on-line.com]

- 7. p2infohouse.org [p2infohouse.org]

- 8. Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC [restek.com]

- 9. Natural Resources Wales / Polychlorinated biphenyls (PCB): what is contaminated equipment [naturalresources.wales]

- 10. oregon.gov [oregon.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. gcms.cz [gcms.cz]

- 13. Soil Contamination from PCB-Containing Buildings - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. How to identify a transformer or a capacitor that has PCBs? - TREDI ARGENTINA [trediargentina.com.ar]

- 16. cbn.co.za [cbn.co.za]

- 17. epa.gov [epa.gov]

- 18. Item - Levels, Sources, and Risk Assessment of Polychlorinated Biphenyls (PCBs) in Soils from Industrial Areas: A Case Study from Saudi Arabia - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 19. ndep.nv.gov [ndep.nv.gov]

- 20. cupertino.gov [cupertino.gov]

- 21. ndep.nv.gov [ndep.nv.gov]

- 22. anrweb.vt.gov [anrweb.vt.gov]

- 23. researchgate.net [researchgate.net]

- 24. interesjournals.org [interesjournals.org]

Long-Range Atmospheric Transport of Polychlorinated Biphenyls (PCBs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that, despite being banned from production in many countries since the late 1970s, continue to pose a significant threat to environmental and human health.[1][2] This is largely due to their remarkable environmental persistence, their ability to bioaccumulate in food chains, and their capacity for long-range atmospheric transport (LRAT).[1][2][3][4] This guide provides a detailed technical overview of the core scientific principles and methodologies related to the long-range atmospheric transport of PCBs, a crucial pathway for their global distribution.[3][4][5][6] It is important to note that "Pyralene" is a trade name for a specific mixture of PCBs, and this document will refer to the broader and more scientifically accurate term, PCBs.

PCBs are a group of 209 distinct chemical compounds, known as congeners, with a common biphenyl structure where chlorine atoms can be attached at various positions.[7][8][9] The number and position of these chlorine atoms determine the physicochemical properties of each congener, which in turn dictates its environmental fate and transport potential.[10][11] Lighter, less chlorinated PCBs are generally more volatile, allowing them to be more readily transported in the atmosphere, while heavier, more chlorinated congeners tend to be less volatile and sorb more strongly to particles.[6][10][11][12]

Physicochemical Properties and Environmental Fate

The potential for long-range atmospheric transport of a particular PCB congener is intrinsically linked to its physical and chemical properties. Key parameters include vapor pressure, water solubility, the octanol-air partition coefficient (Koa), and the octanol-water partition coefficient (Kow). These properties influence how a PCB partitions between the atmosphere, water, soil, and biota.

The process of LRAT involves several key stages: volatilization from primary and secondary sources, atmospheric transport in the gaseous phase or adsorbed to airborne particles, and subsequent deposition to terrestrial and aquatic ecosystems through wet and dry deposition.[3][6] This cycling between environmental compartments, often referred to as the "grasshopper effect," allows PCBs to reach remote regions like the Arctic, far from their original points of release.[13]

Table 1: Physicochemical Properties of Selected PCB Congeners Relevant to Atmospheric Transport

| PCB Congener (IUPAC No.) | Molecular Weight ( g/mol ) | Vapor Pressure @ 25°C (Pa) | Water Solubility (mg/L) | Log Kow | Atmospheric Half-life (years) |

| PCB 28 | 257.54 | 0.0065 | 0.0015 | 5.67 | 4[14] |

| PCB 52 | 291.99 | 0.0007 | 0.0004 | 6.11 | 3.7[14] |

| PCB 101 | 326.43 | 0.0001 | 0.00004 | 6.38 | 4.7[14] |

| PCB 118 | 360.88 | 0.00002 | 0.00001 | 6.74 | 3.6[14] |

| PCB 138 | 360.88 | 0.000008 | 0.000003 | 6.83 | 6.5[14] |

| PCB 153 | 360.88 | 0.000006 | 0.000001 | 6.92 | 7.6[14] |

| PCB 180 | 395.32 | 0.000001 | 0.0000003 | 7.36 | 4.6[14] |

Note: Values are compiled from various sources and may vary slightly depending on the experimental or modeling methodology.

Atmospheric Concentrations and Global Distribution

Monitoring studies have confirmed the ubiquitous presence of PCBs in the atmosphere across the globe, from heavily industrialized urban centers to remote polar regions.[1][5] Atmospheric concentrations of PCBs can vary by several orders of magnitude depending on the proximity to source regions, season, and meteorological conditions.[15]

Table 2: Reported Atmospheric Concentrations of Total PCBs in Various Environments

| Environment | Location | Concentration Range (pg/m³) | Reference |

| Urban | Milwaukee, USA | 1900 | [16] |

| Urban | Irkutsk, Russia | 128,000 (median) | [15] |

| Semi-Urban | Bayonne, NJ, USA | ~100,000 (spikes) | [17] |

| Rural | Hudson River, NY, USA | 700 - 4480 | [18] |

| Remote (Arctic) | Ny-Ålesund, Norway | 95,000 (average) | [19][20] |

| Remote (Antarctic) | King George Island | 19,000 (average) | [19][20] |

Experimental Protocols for Studying Long-Range Atmospheric Transport

The study of PCB long-range atmospheric transport relies on a combination of sophisticated air sampling techniques, highly sensitive analytical methods, and atmospheric transport modeling.

Experimental Protocol 1: High-Volume Active Air Sampling (Based on EPA Method TO-4A)

Objective: To collect a large volume of air to quantify ambient concentrations of PCBs in both the gaseous and particulate phases.

Materials:

-

High-volume air sampler

-

Glass fiber filter (GFF) for particle collection

-

Polyurethane foam (PUF) or XAD-2 resin cartridge for gas-phase collection

-

Calibrated flow meter

-

Soxhlet extraction apparatus

-

Concentration apparatus (e.g., rotary evaporator, nitrogen evaporator)

-

Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS)

Procedure:

-

Sampler Preparation: Clean all sampling components with appropriate solvents (e.g., hexane, acetone) to remove any potential contaminants.

-

Sample Collection:

-

Place a GFF in the filter holder of the high-volume sampler.

-

Place a PUF or XAD-2 cartridge downstream of the filter.

-

Operate the sampler for a predetermined period (typically 24 hours) at a known, constant flow rate (e.g., 0.2-0.25 m³/min).

-

Record the total volume of air sampled.

-

-

Sample Extraction:

-

Remove the GFF and PUF/XAD-2 cartridge from the sampler and store them in clean, sealed containers at low temperature until extraction.

-

Perform Soxhlet extraction of the GFF and PUF/XAD-2 separately using a suitable solvent, such as a mixture of hexane and acetone, for 12-24 hours.[15]

-

-

Cleanup and Fractionation:

-

Concentrate the extracts to a small volume.

-

Perform a cleanup step to remove interfering compounds using techniques like gel permeation chromatography or adsorption chromatography with silica gel or Florisil.[21]

-

-

Analysis:

Experimental Protocol 2: Passive Air Sampling

Objective: To obtain time-integrated average concentrations of gaseous PCBs over an extended period.

Materials:

-

Passive air sampler (PAS) containing a sorbent medium like polyurethane foam (PUF) disks or XAD-2 resin.

-

Protective housing for the sampler.

-

Soxhlet extraction apparatus.

-

Concentration and cleanup materials as described in Protocol 1.

-

GC-ECD or GC-MS.

Procedure:

-

Sampler Deployment: Deploy the PAS in its protective housing at the desired sampling location for a defined period (weeks to months).

-

Sample Retrieval and Extraction:

-

Retrieve the PAS and store the sorbent medium in a clean, sealed container.

-

Perform Soxhlet extraction of the sorbent as described in Protocol 1.

-

-

Analysis:

-

Analyze the extracts using GC-ECD or GC-MS.

-

Calculate the atmospheric concentrations based on the amount of PCBs collected, the sampling duration, and a sampler-specific uptake rate.

-

Visualization of Key Processes

Diagram 1: The Process of Long-Range Atmospheric Transport of PCBs

Caption: Overview of the long-range atmospheric transport cycle of PCBs.

Diagram 2: Generalized Workflow for PCB Analysis in Air Samples

Caption: A typical workflow for the analysis of PCBs in atmospheric samples.

Diagram 3: Factors Influencing the Environmental Fate of PCBs

Caption: Key factors that determine the environmental behavior of PCBs.

Conclusion